1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research and industry. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method starts with the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which is then converted to [1.1.1]propellane through a series of reactions involving strong bases and radical initiators . The final step involves the addition of iodine and chloromethyl groups to the bicyclo[1.1.1]pentane core under specific conditions, such as the use of light or heat to facilitate the reaction .
Chemical Reactions Analysis
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Radical Reactions: The strained nature of the bicyclo[1.1.1]pentane core makes it susceptible to radical reactions, which can be initiated by light or heat
Common reagents used in these reactions include strong bases, radical initiators, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites that are otherwise inaccessible to flat molecules. This can lead to selective inhibition or activation of biological pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its specific substituents and the resulting properties. Similar compounds include:
1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane: This compound has an ethyl group instead of an iodine atom, leading to different reactivity and applications.
1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane: The presence of a chlorophenyl group introduces additional aromatic interactions, which can be useful in certain applications.
These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane (CAS No. 2242694-05-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, which is characterized by a rigid three-dimensional structure that can serve as a bioisostere for more traditional aromatic systems like phenyl rings. This structural uniqueness may contribute to its distinct biological activity.
Property | Value |
---|---|
Molecular Formula | C7H8ClI |
Molecular Weight | 218.50 g/mol |
CAS Number | 2242694-05-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with bicyclic structures can modulate enzyme activity and receptor interactions, potentially influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It could engage with receptors involved in signaling pathways related to inflammation and cell proliferation.
Pharmacological Properties
Research into the pharmacological properties of this compound reveals promising potential in various therapeutic areas:
- Anticancer Activity : Studies have suggested that compounds with similar bicyclic structures exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, offering potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of bicyclo[1.1.1]pentane derivatives, providing insights into their efficacy and mechanisms.
Study 1: Inhibition of Indoleamine-2,3-dioxygenase 1 (IDO1)
A study published in July 2020 highlighted the discovery of a class of IDO1 inhibitors featuring a bicyclo[1.1.1]pentane motif. These compounds demonstrated significant potency in inhibiting IDO1, an enzyme implicated in cancer immune evasion:
- Key Findings :
Study 2: Structure–Activity Relationship (SAR) Analysis
Research focusing on the SAR of bicyclic compounds indicated that variations in substituents on the bicyclo[1.1.1]pentane core significantly affect biological activity:
Properties
IUPAC Name |
1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGHRKAOSWIOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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